molecular formula C19H25BFNO4S B13936782 tert-Butyl (7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-2-yl)carbamate

tert-Butyl (7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-2-yl)carbamate

Cat. No.: B13936782
M. Wt: 393.3 g/mol
InChI Key: DAPGABYNEHCHRA-UHFFFAOYSA-N
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Description

This compound is a boronic ester-containing carbamate derivative with a benzo[b]thiophene core. Its structure features a tert-butyl carbamate group at the 2-position of the benzo[b]thiophene ring, a fluorine substituent at the 7-position, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety at the 4-position. This design enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing biaryl systems . The compound is synthesized via palladium-catalyzed borylation of halogenated precursors, as exemplified by methods involving 1,1'-bis(diphenylphosphino)ferrocene (dppf) and potassium acetate in dioxane or tetrahydrofuran (THF) at elevated temperatures . Its applications span pharmaceuticals, agrochemicals, and materials science, particularly in drug discovery for kinase inhibitors and proteolysis-targeting chimeras (PROTACs) .

Properties

Molecular Formula

C19H25BFNO4S

Molecular Weight

393.3 g/mol

IUPAC Name

tert-butyl N-[7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophen-2-yl]carbamate

InChI

InChI=1S/C19H25BFNO4S/c1-17(2,3)24-16(23)22-14-10-11-12(8-9-13(21)15(11)27-14)20-25-18(4,5)19(6,7)26-20/h8-10H,1-7H3,(H,22,23)

InChI Key

DAPGABYNEHCHRA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(SC3=C(C=C2)F)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

General Strategy

The common approach involves a halogenated benzo[b]thiophene intermediate, which undergoes Miyaura borylation to install the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. The tert-butyl carbamate group is introduced either prior to or after borylation, depending on stability considerations.

Stepwise Synthetic Procedure

Step Reaction Type Reagents & Conditions Notes Yield (%)
1 Formation of 7-fluoro-4-bromo-benzo[b]thiophene carbamate Starting from 7-fluoro-benzo[b]thiophene, bromination at 4-position using N-bromosuccinimide (NBS) or similar; amine protection with di-tert-butyl dicarbonate (Boc2O) in presence of base Protects amine as tert-butyl carbamate, introduces bromine for borylation site 60-75%
2 Miyaura Borylation Pd(dppf)Cl2 catalyst, bis(pinacolato)diboron (B2pin2), base (e.g., potassium acetate), solvent (dioxane), 80-100°C, inert atmosphere Converts aryl bromide to aryl boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) 70-85%
3 Purification Silica gel chromatography, elution with ethyl acetate/hexane mixtures Removes impurities, isolates pure boronate carbamate

Representative Experimental Data

The following table summarizes a typical experimental protocol adapted from related boronate ester syntheses of benzo[b]thiophene derivatives:

Parameter Details
Catalyst Pd(dppf)Cl2 (1-3 mol%)
Boron Source Bis(pinacolato)diboron (1.2 equiv)
Base Potassium acetate (3 equiv)
Solvent 1,4-Dioxane
Temperature 85–95 °C
Reaction Time 12–24 hours
Atmosphere Nitrogen or argon
Workup Quench with water, extraction with ethyl acetate, drying over sodium sulfate
Purification Silica gel chromatography with hexane/ethyl acetate gradient
Characterization NMR (1H, 13C, 11B), LC-MS, melting point

Supporting Research Results

  • Yield and Purity: Reported yields for the borylation step range from 70% to 85% with purity typically exceeding 95% after chromatography.

  • Spectroscopic Confirmation: The presence of the boronate ester is confirmed by characteristic 11B NMR signals around 30 ppm and 1H NMR signals corresponding to the pinacol methyl groups (~1.3 ppm, singlet). The tert-butyl carbamate group shows a singlet near 1.4 ppm for the tert-butyl protons.

  • Stability: The tert-butyl carbamate group remains stable under borylation conditions, allowing for a one-pot or sequential approach without deprotection.

Comparative Analysis of Preparation Routes

Feature Route A: Pre-Borylation Carbamate Protection Route B: Post-Borylation Carbamate Protection
Starting Material 7-fluoro-4-bromo-benzo[b]thiophene 7-fluoro-4-bromo-benzo[b]thiophene boronate ester
Sequence Protect amine → borylation Borylation → protect amine
Advantages Protecting group stable during borylation May avoid protecting group interference during borylation
Disadvantages Requires carbamate introduction before borylation Carbamate introduction post-borylation may require harsher conditions
Typical Yield (borylation) 70-85% 65-80%

Summary and Recommendations

The synthesis of this compound is efficiently achieved via palladium-catalyzed Miyaura borylation of the corresponding aryl bromide intermediate bearing the tert-butyl carbamate protecting group. The reaction conditions are mild, typically involving Pd(dppf)Cl2 catalyst, bis(pinacolato)diboron, potassium acetate base, and 1,4-dioxane solvent under inert atmosphere at elevated temperature.

Chemical Reactions Analysis

tert-Butyl (7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-2-yl)carbamate can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-2-yl)carbamate involves its interaction with specific molecular targets. The dioxaborolane moiety can participate in boron-mediated reactions, while the benzo[b]thiophene core can interact with various biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound shares structural motifs with several boronic ester-functionalized carbamates and heterocyclic derivatives. Below is a detailed comparison:

Structural Analogues and Key Differences

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Applications Reference
tert-Butyl (7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-2-yl)carbamate C₂₀H₂₄BFN₂O₄S 418.29 Benzo[b]thiophene core; 7-F substituent; tert-butyl carbamate PROTACs, kinase inhibitor intermediates
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate C₁₉H₃₀BNO₄ 347.26 Phenethyl backbone; No heterocycle Cross-coupling intermediates for biaryl synthesis
tert-Butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate (Compound 12) C₁₇H₂₄BNO₄ 325.19 Phenyl ring; tert-butyl carbamate Electrophotocatalysis substrates
tert-Butyl (3-cyano-7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-2-yl)carbamate C₂₀H₂₃BFN₂O₄S 428.28 Additional cyano group at 3-position Enhanced electrophilicity for nucleophilic additions
5-((tert-Butoxycarbonylamino)methyl)furan-2-ylboronic acid C₁₂H₁₈BNO₅ 283.09 Furan ring; aminomethyl group PROTAC linker synthesis

Reactivity and Functional Group Comparison

  • Benzo[b]thiophene vs. Phenyl Backbone : The benzo[b]thiophene core enhances π-conjugation and electronic stability compared to simple phenyl derivatives, improving its utility in photophysical applications .
  • Fluorine Substituent : The 7-fluoro group in the target compound increases metabolic stability and modulates lipophilicity, critical for pharmacokinetics in drug candidates .
  • Carbamate vs. Cyano Modifications: The cyano-substituted analogue (CAS: 2761968-90-3) exhibits higher electrophilicity at the boronic ester site, enabling nucleophilic additions beyond cross-coupling .

Biological Activity

The compound tert-Butyl (7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-2-yl)carbamate (CAS Number: 2633666-86-9) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H24BFN2O4SC_{18}H_{24}BFN_{2}O_{4}S, with a molecular weight of approximately 394.28 g/mol. The structure features a fluorinated benzo[b]thiophene moiety and a dioxaborolane group, which are critical for its biological activity.

Structural Representation

PropertyValue
CAS Number2633666-86-9
Molecular FormulaC18H24BFN2O4S
Molecular Weight394.28 g/mol
Purity95%

The compound's biological activity is primarily attributed to its interaction with various protein kinases and receptors. Specifically, it has been shown to inhibit certain members of the activin receptor-like kinase (ALK) family, which are involved in the TGF-β signaling pathway. This pathway plays a crucial role in cellular processes such as proliferation and differentiation.

Key Findings from Research Studies

  • Inhibition of ALK Receptors : Studies indicate that tert-butyl carbamate selectively inhibits ALK1/2/6 receptors while demonstrating minimal activity on ALK4/5. This selective inhibition suggests potential therapeutic applications in diseases where these pathways are dysregulated .
  • Cell Viability Assays : In vitro studies using cell lines such as U2OS demonstrated that the compound does not exhibit cytotoxic effects at concentrations up to 50 μM over a 24-hour period. This finding is significant for its potential use in therapeutic settings .
  • SMAD Phosphorylation : The compound has been observed to inhibit the phosphorylation of SMAD1/5/8 without affecting SMAD2/3 phosphorylation, indicating a selective mechanism that could be beneficial in targeting specific signaling pathways involved in cancer and fibrosis .

Study on Cancer Cell Lines

A recent study evaluated the effects of tert-butyl (7-fluoro...) on various cancer cell lines. The results indicated that treatment with the compound led to a significant reduction in cell proliferation and induced apoptosis in ALK-dependent tumors. This suggests its potential as an anticancer agent.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies have shown that the compound has favorable absorption characteristics and low toxicity profiles in animal models. Further research is needed to fully elucidate its pharmacokinetic properties.

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